molecular formula C16H14O4S B1671011 3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid CAS No. 378242-00-3

3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid

Cat. No.: B1671011
CAS No.: 378242-00-3
M. Wt: 302.3 g/mol
InChI Key: FIILSNMCZCETMG-UHFFFAOYSA-N
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Description

E2072 is a potent and selective thiol-based Glutamate Carboxypeptidase II (GCP-II) inhibitor.

Properties

CAS No.

378242-00-3

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

2-(3-carboxyphenyl)-6-(2-sulfanylethyl)benzoic acid

InChI

InChI=1S/C16H14O4S/c17-15(18)12-5-1-4-11(9-12)13-6-2-3-10(7-8-21)14(13)16(19)20/h1-6,9,21H,7-8H2,(H,17,18)(H,19,20)

InChI Key

FIILSNMCZCETMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2C(=O)O)CCS

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2C(=O)O)CCS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E2072;  E-2072;  E 2072

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a deoxygenated suspension of sodium ethanethiolate (0.135 g, 1.60 mmol) in DMF (0.5 mL) was added a solution of 3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester (0.10 g, 0.32 mmol) in DMF (0.5 mL). Argon was bubbled through the mixture for 10 min. The reaction was heated at 100° C. for 1 h and 200° C. for another hour. After the mixture cooled to rt, the reaction was quenched with 1 N HCl (20 mL) and was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to afford 3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid (0.055 g, 57%) as a white solid: 1H NMR (CDCl3) δ 1.51 (t, J=8.0 Hz, 1H), 2.87–2.93 (m, 2H), 3.12–3.08 (m, 2H), 7.37 (m, 2H), 7.57–7.47 (m, 2H), 7.70 (dm, J=7.9 Hz, 1H), 7.98 (dm, J=7.8 Hz, 1H), 8.30 (m, 1H); 13C NMR (CDCl3) δ 26.2, 38.8, 128.1, 129.3, 129.7, 129.8, 129.9 (2 C), 130.5, 133.3, 134.4, 137.7, 139.1, 141.2, 172.3, 176.9. Anal. Calcd for C16H14O4S: C, 63.56; H, 4.67; S, 10.61. Found: C, 63.65; H, 4.88; S, 10.33.
Quantity
0.135 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Reactant of Route 2
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Reactant of Route 3
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Reactant of Route 4
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Reactant of Route 5
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Reactant of Route 6
3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid

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